

Introduction: The Strategic Importance of Chiral Building Blocks in Modern Drug Discovery

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Compound of Interest

Compound Name: Methyl D-2-(4-fluorophenyl)glycinate HCl

CAS No.: 439213-22-6

Cat. No.: B1419315

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In the landscape of contemporary pharmaceutical development, the emphasis on stereochemically pure active pharmaceutical ingredients (APIs) is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, efficacy, and safety profile. Non-natural amino acids, in particular, serve as invaluable chiral building blocks, enabling medicinal chemists to explore novel chemical space and design molecules with enhanced properties. Methyl D-2-(4-fluorophenyl)glycinate hydrochloride (CAS No. 439213-22-6) is a prime example of such a critical intermediate. Its unique structure, featuring a fluorine-substituted phenyl ring and a chiral amine center, makes it a sought-after component in the synthesis of complex therapeutic agents. This guide provides a comprehensive technical overview of its commercial availability, synthesis, quality control, and applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Methyl D-2-(4-fluorophenyl)glycinate HCl is the hydrochloride salt of the methyl ester of D-2-(4-fluorophenyl)glycine. The hydrochloride form enhances the compound's stability and

solubility in polar solvents, making it more amenable to handling and use in subsequent synthetic steps.

Property	Value	Source(s)
Chemical Name	methyl (2R)-2-amino-2-(4-fluorophenyl)acetate hydrochloride	[1]
CAS Number	439213-22-6	[1][2]
Molecular Formula	C ₉ H ₁₁ ClFNO ₂	[1][2][3]
Molecular Weight	219.64 g/mol	[1][2][3]
Appearance	White to off-white solid/powder	[3]
Storage Temperature	Room Temperature, sealed in a dry place	[2]

Commercial Availability and Supplier Landscape

Methyl D-2-(4-fluorophenyl)glycinate HCl is commercially available from a range of suppliers, from large global distributors to specialized chemical synthesis companies. The primary suppliers are located in the United States, China, and India, catering to the global research and pharmaceutical markets.

Key Suppliers:

- Global Distributors:
 - Sigma-Aldrich (Merck)
 - Thermo Fisher Scientific (Fisher Scientific)[4]
 - TCI Chemicals
- Specialized Manufacturers and Suppliers:
 - AA Blocks

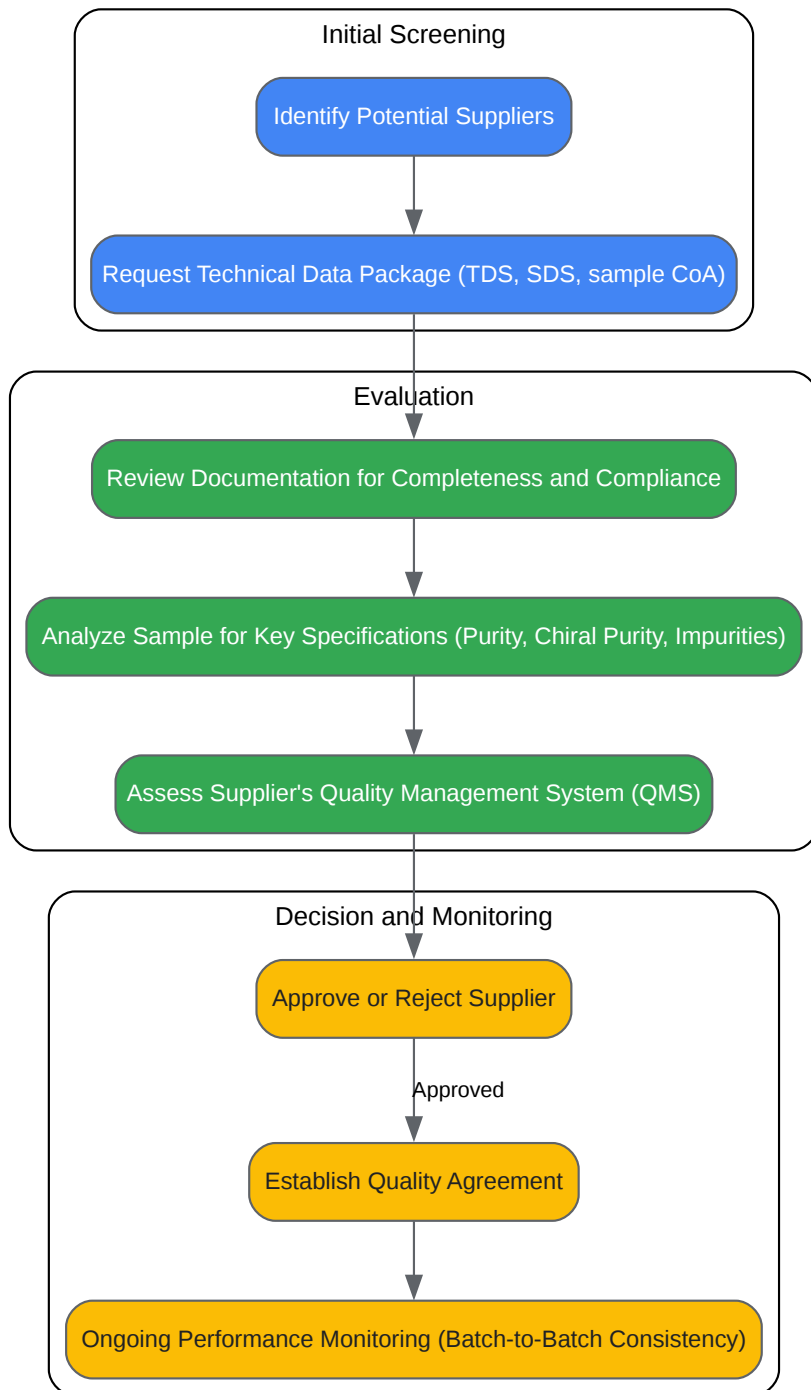
- Finetech Industry Limited[1]
- CymitQuimica (distributor for Fluorochem)[3]
- A range of suppliers in China, including Shanxi Nuocheng Biotechnology, LABTER PHARMATECH, and Shanghai Haohong Scientific.[2]
- Indian suppliers catering to the pharmaceutical intermediates market.[2]

The availability ranges from small quantities for research and development purposes (e.g., 1g, 5g) to bulk quantities for process development and manufacturing. Pricing is competitive and varies based on the supplier, quantity, and required purity grade.

Supplier Qualification Workflow

For drug development professionals, ensuring the quality and consistency of starting materials is non-negotiable. A robust supplier qualification process is essential.

Supplier Qualification Workflow for a Critical Intermediate



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Caption: A streamlined workflow for qualifying suppliers of critical pharmaceutical intermediates.

Synthesis and Quality Control

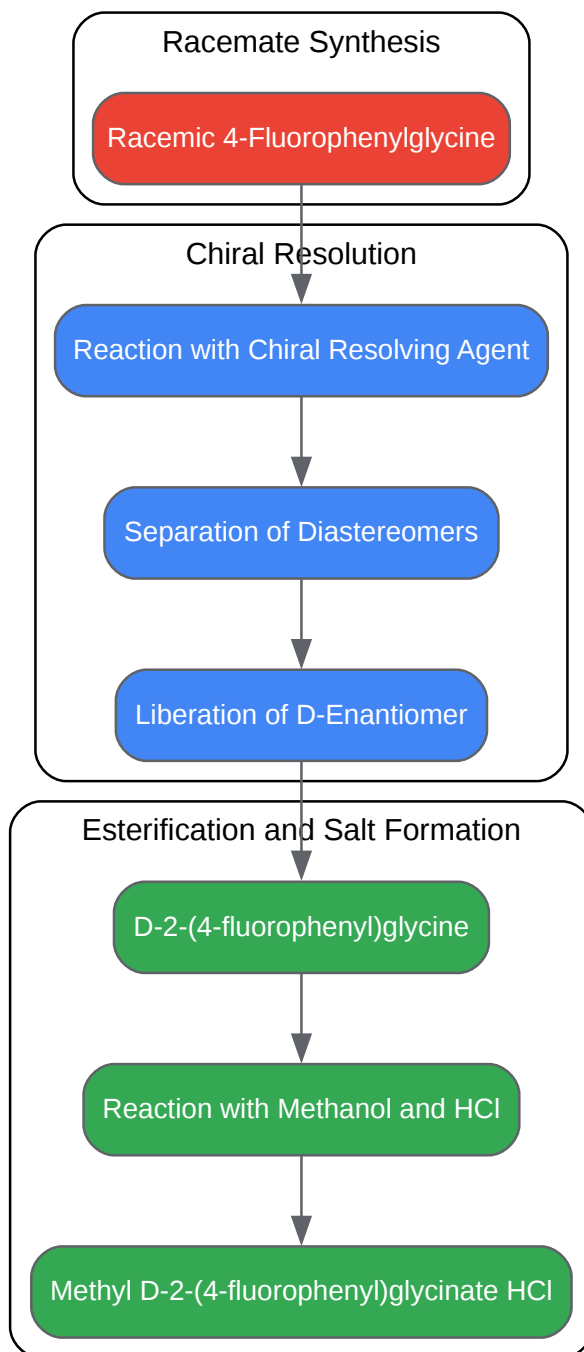
The synthesis of enantiomerically pure α -amino acids and their derivatives is a well-established but challenging area of organic chemistry. The value of **Methyl D-2-(4-fluorophenyl)glycinate HCl** lies in its high chiral purity. Several synthetic strategies can be employed to achieve this.

Synthetic Pathways

- **Asymmetric Synthesis:** This is the most elegant approach, where the chiral center is introduced stereoselectively.
 - **Catalytic Asymmetric Hydrogenation:** A prochiral enamine precursor can be hydrogenated using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands) to yield the desired enantiomer with high enantiomeric excess (ee).
 - **Phase-Transfer Catalysis:** Achiral Schiff base esters of glycine can be alkylated using a chiral phase-transfer catalyst, often derived from Cinchona alkaloids, to introduce the 4-fluorophenyl group stereoselectively.
- **Chiral Resolution:** This method involves the separation of a racemic mixture.
 - **Diastereomeric Salt Formation:** The racemic amino acid is reacted with a chiral resolving agent (e.g., tartaric acid derivatives) to form diastereomeric salts, which can be separated by crystallization due to their different solubilities. The desired diastereomer is then treated to liberate the enantiomerically pure amino acid.
 - **Enzymatic Resolution:** Enzymes such as lipases or proteases can selectively acylate one enantiomer of the amino ester in a racemic mixture, allowing for the separation of the acylated and unreacted enantiomers.

Following the synthesis of the chiral amino acid, it is esterified, typically by reacting with methanol in the presence of an acid catalyst (e.g., HCl or thionyl chloride), which also forms the hydrochloride salt.^{[5][6]}

Representative Synthesis Pathway



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Caption: A conceptual workflow for the synthesis via chiral resolution.

Quality Control and Analytical Methods

Ensuring the purity and stereochemical integrity of **Methyl D-2-(4-fluorophenyl)glycinate HCl** is critical for its use in pharmaceutical synthesis. A comprehensive Certificate of Analysis (CoA) should be requested from the supplier.

Typical Specifications:

Parameter	Specification	Analytical Method
Appearance	White to off-white crystalline powder	Visual Inspection
Identity	Conforms to the structure	^1H NMR, ^{13}C NMR, IR
Assay (by Titration)	$\geq 98.0\%$	Acid-Base Titration
Purity (by HPLC)	$\geq 98.0\%$	HPLC-UV
Enantiomeric Purity (ee)	$\geq 99.0\%$	Chiral HPLC
Water Content	$\leq 0.5\%$	Karl Fischer Titration
Residue on Ignition	$\leq 0.1\%$	USP <281>

Experimental Protocol: Determination of Enantiomeric Purity by Chiral HPLC

This protocol provides a standardized method for determining the enantiomeric purity of α -amino acid esters.

- Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose phenylcarbamates, is highly effective for resolving enantiomers of amino acid derivatives.[3]
- Sample Preparation:
 - Accurately weigh approximately 10 mg of **Methyl D-2-(4-fluorophenyl)glycinate HCl** into a 10 mL volumetric flask.

- Dissolve and dilute to volume with the mobile phase to obtain a concentration of about 1 mg/mL.
- Chromatographic Conditions:
 - Mobile Phase: A mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol is typically used. A common starting point is 90:10 (v/v) hexane:isopropanol with 0.1% diethylamine (DEA) or trifluoroacetic acid (TFA) to improve peak shape.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 25 °C.
 - Detection: UV at 254 nm.
 - Injection Volume: 10 µL.
- Analysis:
 - Inject a solution of the racemic compound to determine the retention times of both the D- and L-enantiomers and to calculate the resolution factor.
 - Inject the sample solution.
 - Calculate the enantiomeric excess (% ee) using the peak areas of the D- and L-enantiomers: $\% ee = [(Area_D - Area_L) / (Area_D + Area_L)] * 100$

Applications in Drug Development

Methyl D-2-(4-fluorophenyl)glycinate HCl serves as a crucial pharmaceutical intermediate, a chemical compound that is a building block for an API.^{[7][8]} The presence of the fluorophenyl group can enhance metabolic stability and binding affinity of the final drug molecule.

Role as a Chiral Building Block:

This compound is used in the synthesis of various complex molecules where a specific stereochemistry is required for biological activity. For instance, derivatives of phenylglycine are

key components in the synthesis of certain antiviral and anticancer agents. The D-configuration is often essential for the desired pharmacological effect.

A notable example of a structurally related intermediate is in the synthesis of the HIV integrase inhibitor Raltegravir. The synthesis of Raltegravir involves the coupling of a complex pyrimidinone core with an amine.^[9] While the exact intermediate may differ, the use of a chiral amino acid derivative is a key step in building the final API. The principles of incorporating such chiral fragments are central to the synthesis of many modern drugs.

Safety, Handling, and Storage

Proper handling and storage of **Methyl D-2-(4-fluorophenyl)glycinate HCl** are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification:

Based on available Safety Data Sheets (SDS), the compound is classified as:

- Harmful if swallowed (Acute toxicity, oral, Category 4).^[10]
- Causes skin irritation (Skin corrosion/irritation, Category 2).^[10]
- Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A).^[10]
- May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).^[10]

Handling and Personal Protective Equipment (PPE):

- Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.^[10]
- Wear appropriate personal protective equipment, including:
 - Chemical-resistant gloves (e.g., nitrile).
 - Safety glasses with side shields or goggles.
 - A lab coat.

- Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
- Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

- If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[10]
- In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[10]
- In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]
- If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[10]

Conclusion

Methyl D-2-(4-fluorophenyl)glycinate HCl is a high-value, specialized chemical intermediate with significant applications in the pharmaceutical industry. Its commercial availability from a global network of suppliers makes it accessible for research and development at various scales. A thorough understanding of its synthesis, quality control, and handling is crucial for its effective and safe use. As drug discovery continues to demand more complex and stereochemically defined molecules, the importance of chiral building blocks like **Methyl D-2-(4-fluorophenyl)glycinate HCl** will only continue to grow.

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